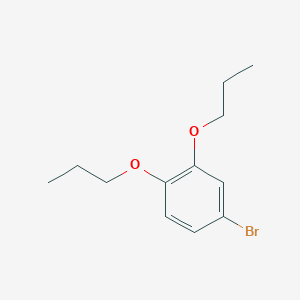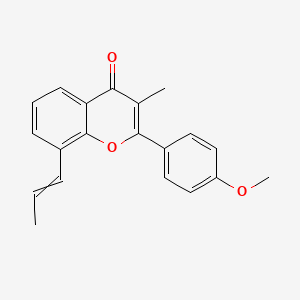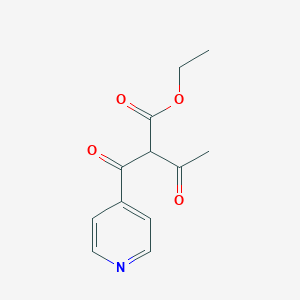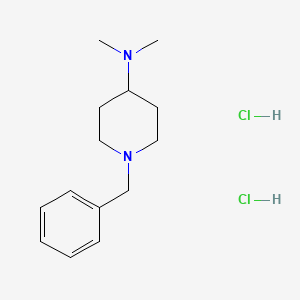
1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride
描述
1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is an organic compound with the molecular formula C14H24Cl2N2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
化学反应分析
Types of Reactions: 1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: The dihydrochloride salt form suggests it can participate in acid-base reactions, where the amine group can accept a proton from a stronger acid.
Substitution Reactions: The benzyl and methyl groups attached to the piperidine ring can undergo substitution reactions under suitable conditions.
Common Reagents and Conditions:
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) can protonate the amine group.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives.
科学研究应用
1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride has diverse applications in scientific research:
作用机制
The exact mechanism of action of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of specific biological pathways .
相似化合物的比较
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: This compound is a stereoisomer of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride and has similar chemical properties.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another stereoisomer with comparable applications in research.
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: A related compound used in similar research contexts.
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form dihydrochloride salts enhances its solubility and stability, making it valuable for various applications .
属性
CAS 编号 |
4876-56-6 |
|---|---|
分子式 |
C14H22ClN2- |
分子量 |
253.79 g/mol |
IUPAC 名称 |
1-benzyl-N,N-dimethylpiperidin-4-amine;chloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-7,14H,8-12H2,1-2H3;1H/p-1 |
InChI 键 |
UYEJTVAGFVXNSI-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methylthioimidazo[5,1-b]thiazole](/img/structure/B8512099.png)
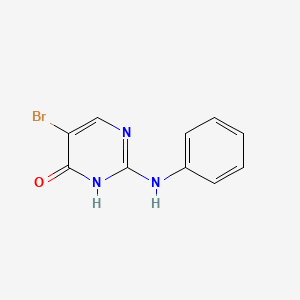
![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-phenyl-,dihydrochloride](/img/structure/B8512116.png)
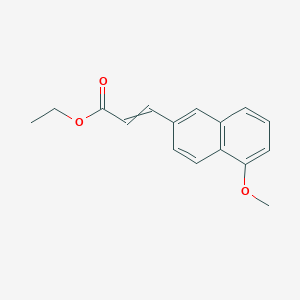
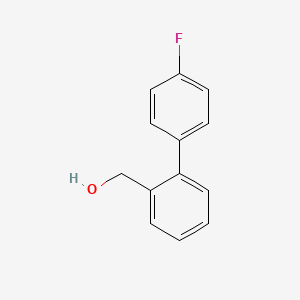
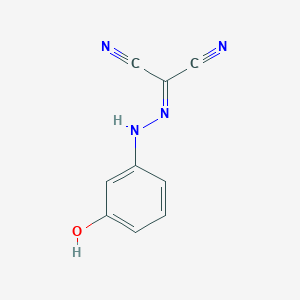
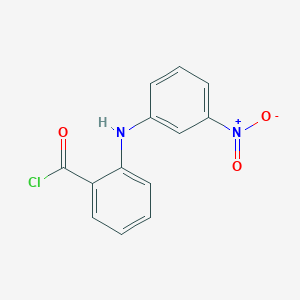
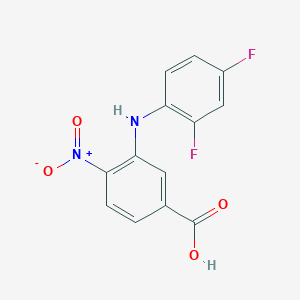
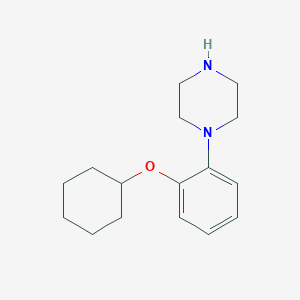
![Carbamic acid,[3-amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8512162.png)
